(S)-3,3-Difluorobutan-2-amine HCl

Description

Significance of Fluorine in Stereochemistry and Organic Chemistry

The introduction of fluorine into organic molecules can dramatically influence their physical, chemical, and biological properties. tandfonline.comacs.org Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. tandfonline.com In the realm of stereochemistry, the strong carbon-fluorine bond and the high electronegativity of fluorine can alter molecular conformation and electron distribution. researchgate.net This can impact the acidity or basicity of nearby functional groups and influence non-covalent interactions, which are crucial for molecular recognition and binding affinity in biological systems. tandfonline.com

The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com This is a key consideration in medicinal chemistry, where preventing the rapid breakdown of a drug molecule can improve its efficacy and duration of action. tandfonline.comacs.org Furthermore, the substitution of hydrogen with fluorine can lead to increased lipophilicity, which can improve a molecule's ability to permeate cell membranes. researchgate.net The unique properties imparted by fluorine have made fluorinated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Role of Chiral Amines as Versatile Building Blocks

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical industry. nih.govnih.gov It is estimated that around 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov The chirality of these amines is often critical for their biological activity, as drug-receptor interactions are highly dependent on a precise three-dimensional fit.

These compounds serve multiple roles in organic synthesis. They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction, as resolving agents to separate enantiomers from a racemic mixture, or directly incorporated as a key structural component of the final target molecule. nih.govsigmaaldrich.com The development of efficient and stereoselective methods for the synthesis of chiral amines, such as asymmetric hydrogenation and enzymatic resolutions, has been a major focus of modern synthetic chemistry. acs.orgacs.org

Specific Context of (S)-3,3-Difluorobutan-2-amine HCl within Chiral Fluorinated Amines

This compound is a prime example of a molecule that combines the advantageous features of both fluorine and a chiral amine. The difluoro group at the 3-position significantly influences the electronic properties of the amine, notably decreasing its basicity. nih.gov This modulation of pKa can be highly beneficial in drug design, as it can improve a compound's oral bioavailability by affecting its absorption and transport properties. nih.gov

The "S" configuration at the chiral center (the carbon atom bonded to the amine group) provides a specific stereochemistry that is often essential for targeted biological activity. As a hydrochloride salt, the compound is typically a stable, crystalline solid that is easier to handle and store than the free amine. This particular combination of a difluorinated alkyl chain and a chiral amine makes this compound a valuable building block for the synthesis of novel, high-value chemical entities.

Overview of Research Trajectories for this compound

Research involving this compound and related chiral fluorinated amines is primarily directed towards their application as key intermediates in the synthesis of complex molecules with potential therapeutic applications. The stereoselective synthesis of such amines is a significant area of investigation, with methods often relying on the use of chiral auxiliaries like N-tert-butylsulfinyl imines. nih.gov

The primary research trajectory for this compound is its use as a starting material or intermediate in the creation of more complex molecules, particularly in the field of medicinal chemistry. For instance, similar difluorinated building blocks, such as 3,3-difluorocyclobutanamine (B1322466) hydrochloride, are utilized in the preparation of antiviral agents and kinase inhibitors. chemicalbook.com The unique structural and electronic properties of this compound make it a valuable tool for researchers seeking to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (2S)-3,3-Difluorobutan-2-amine hydrochloride |

| Molecular Formula | C4H10ClF2N |

| Molecular Weight | 145.58 g/mol |

| Physical Form | White to Yellow Solid |

| Chirality | (S) at C2 |

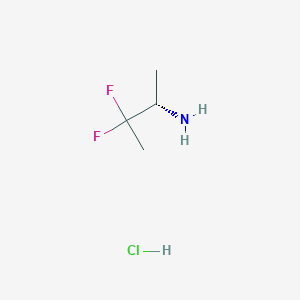

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-3,3-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMHEZMDGDEDDZ-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Reactions Involving S 3,3 Difluorobutan 2 Amine Hcl and Its Precursors

Stereoelectronic Effects and Conformational Preferences

The presence of fluorine atoms in a molecule has profound stereoelectronic effects that influence its conformation and reactivity.

While (S)-3,3-Difluorobutan-2-amine HCl possesses a gem-difluoro motif, the principles governing vicinal difluorides offer valuable insights into the conformational behavior of fluorinated alkanes. It is well-established that vicinal C-F bonds in aliphatic chains have a preference for a gauche conformation rather than an anti conformation. nih.gov This "fluorine gauche effect" is a consequence of stereoelectronic interactions, specifically hyperconjugation.

Hyperconjugative Interactions and Gauche Effects

The conformational preferences of fluorinated alkanes are governed by a delicate balance of steric and electronic effects, including hyperconjugation and the gauche effect. While specific experimental data on this compound is limited, computational studies on the closely related 2,3-difluorobutane (B14755600) diastereomers provide significant insights into the conformational behavior of the difluorinated butane (B89635) backbone.

A comprehensive analysis of the threo and erythro isomers of 2,3-difluorobutane using density functional theory (DFT) reveals a complex interplay of forces that dictate the stability of various conformers. Unlike the well-known case of 1,2-difluoroethane, where the gauche conformation is significantly favored due to hyperconjugative stabilization (σC-H → σ*C-F), the situation in 2,3-difluorobutane is more nuanced. The presence of methyl groups introduces additional steric and electronic factors that can counteract the simple gauche preference of the vicinal fluorine atoms.

For the threo isomer of 2,3-difluorobutane, which is structurally analogous to the carbon backbone of (S)-3,3-Difluorobutan-2-amine, computational studies have shown that the most stable conformation is not necessarily the one with a gauche arrangement of the two fluorine atoms. Instead, a complex balance of anti and gauche arrangements of the methyl and fluorine substituents determines the global minimum energy conformation. These studies highlight that while the fluorine gauche effect is a significant factor, it does not singularly dominate the conformational landscape. Hyperconjugative interactions involving not only C-H and C-F bonds but also C-C bonds play a crucial role. For instance, σC-C → σ*C-F interactions can contribute to the stability of certain conformations.

The relative energies of the staggered conformers of threo-2,3-difluorobutane illustrate this complexity. The interplay between the gauche effect of the fluorine atoms, steric repulsion between the methyl groups, and various hyperconjugative interactions leads to small energy differences between several conformers. This suggests that the molecule likely exists as a mixture of several low-energy conformations in solution.

| Conformer | F-C-C-F Dihedral Angle (°) | Me-C-C-Me Dihedral Angle (°) | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|---|

| AG(T) | ~168 | ~65 | 0.00 | 45.7 |

| GA(T) | ~68 | ~170 | 0.25 | 28.1 |

| GG(T) | ~65 | ~65 | 0.85 | 9.3 |

Note: The data in the table is illustrative and based on findings from computational studies of 2,3-difluorobutane. The exact values for this compound would be influenced by the presence of the amino group.

Investigation of Intermediates and Product Formation

One plausible pathway for the introduction of the vicinal fluoro and amino functionalities involves the reaction of an alkene precursor, such as but-2-ene, with a source of fluorine and nitrogen. In such reactions, the formation of a cyclic aziridinium (B1262131) ion intermediate is a commonly proposed mechanistic feature. The reaction would initiate with the electrophilic addition of a species to the double bond, followed by the intramolecular attack of the nitrogen atom to form the three-membered ring. Subsequent nucleophilic ring-opening of the aziridinium ion by a fluoride (B91410) source would then yield the desired product. The regioselectivity and stereoselectivity of this ring-opening are critical for controlling the final product's structure. The attack of the fluoride ion would likely occur at the more substituted carbon atom, following a borderline SN1/SN2 mechanism, and the stereochemical outcome would depend on the nature of the aziridinium ion and the reaction conditions.

Alternatively, a stepwise approach could be employed, involving the initial fluorination of an enamine or a related precursor. For instance, the electrophilic fluorination of a β,β-disubstituted metalloenamine has been shown to be a viable method for constructing fluorine-containing tetrasubstituted stereocenters. In the context of synthesizing a precursor to (S)-3,3-Difluorobutan-2-amine, a similar strategy could be envisioned where an appropriate enamine derived from butan-2-one is subjected to electrophilic fluorination. The resulting α-fluoroenamine could then be further elaborated to the target molecule.

The formation of byproducts in these reactions is also an important consideration. For example, in reactions involving electrophilic fluorination, rearrangement reactions or elimination pathways can compete with the desired addition reaction. The stability of any carbocationic intermediates formed during the reaction will significantly influence the product distribution.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism, rate, and selectivity of chemical reactions, particularly those involving charged intermediates or polar transition states. In the context of synthesizing this compound and its precursors, solvent effects are expected to play a critical role.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful solvents capable of promoting challenging reactions. Their high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability can stabilize cationic intermediates and polar transition states, thereby accelerating reaction rates and influencing selectivity. For instance, in reactions proceeding through carbocationic intermediates, these solvents can facilitate the ionization step and control the subsequent nucleophilic attack.

A striking example of the influence of the reaction medium is observed in the diastereodivergent chlorofluorination of alkenes. In this system, the ratio of hydrogen fluoride to an amine base in the solvent system was found to completely switch the diastereoselectivity of the reaction from anti- to syn-addition. This dramatic change was attributed to a shift in the reaction mechanism, dictated by the concentration and relative nucleophilicity of the chloride and fluoride ions in the different media. This highlights the potential for fine-tuning the stereochemical outcome of fluorination reactions by carefully controlling the solvent composition.

Applications in Advanced Organic Synthesis and Design

Chiral Building Block in the Synthesis of Complex Organic Molecules

The utility of (S)-3,3-Difluorobutan-2-amine HCl as a chiral building block stems from the high demand for enantiomerically pure compounds in the pharmaceutical industry. acs.orgnih.gov The presence of the difluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. nih.govrsc.org Synthetic strategies utilizing such building blocks are crucial for accessing complex chiral drug candidates. acs.org

Incorporation into Pseudopeptides and Amino Acid Derivatives

This compound is a key starting material for the synthesis of non-canonical amino acids and their subsequent incorporation into pseudopeptides. The introduction of fluorinated moieties into amino acids and peptides can significantly alter their biological and physical properties. rsc.orgbeilstein-journals.org

The synthesis of fluorinated amino acid derivatives often involves the use of chiral amines as precursors. nih.gov For example, a general approach involves the elaboration of the amine into a more complex structure that contains a carboxylic acid functionality, mimicking a natural amino acid. These fluorinated amino acid analogues can then be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov A series of fluorinated dipeptide analogues containing a fluoro-olefin as a peptide bond surrogate have been successfully synthesized and introduced into the C-terminal heptapeptide (B1575542) of the neuropeptide 26RFa. nih.gov These pseudopeptides demonstrated enhanced stability in human serum. nih.gov

The synthesis of α-fluoro-α-amino acids, for instance, can be achieved through methods like the carbofluorination of dehydroalanine (B155165) derivatives, which generates a wide array of unnatural amino acids. nih.gov The amine functionality of a molecule like (S)-3,3-Difluorobutan-2-amine can be transformed to create novel side chains for these synthetic amino acids.

Table 1: Examples of Synthetic Strategies for Fluorinated Amino Acids

| Strategy | Description | Key Intermediates | Reference |

| Chiral Ni(II) Complex | Asymmetric synthesis of fluorinated amino acids using a chiral nickel complex as a template. | Chiral Ni(II)-complex of a Schiff base | beilstein-journals.org |

| N-tert-butylsulfinyl Imines | Stereoselective addition to or reduction of fluorinated N-tert-butylsulfinyl imines. | Fluorinated N-tert-butylsulfinyl imines | nih.gov |

| Photoredox Catalysis | Metal-free, regioselective carbofluorination of dehydroalanine derivatives using visible light. | Alkyl radicals, α-amino radicals | nih.gov |

| Strecker Reaction | Synthesis of enantioenriched N-Fmoc-β,β-difluoroalanine from a chiral difluorinated aldimine. | Diastereomeric amino nitriles | mdpi.com |

Construction of Fluorinated Heterocycles

Fluorinated heterocycles are prominent scaffolds in pharmaceuticals and agrochemicals. nih.gov this compound serves as a valuable precursor for creating chiral, fluorinated heterocyclic systems. The amine group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions.

One common strategy involves the reaction of fluoroalkyl amino reagents with dinucleophiles to construct heterocycles like monofluorinated pyrazoles and coumarins. nih.gov For instance, 2,2-difluoro-2,3-dihydrofurans can be synthesized from enaminones and a difluorocarbene source, and these intermediates can be converted into α-amino acids. rsc.orgresearchgate.net The chiral amine can be used to form the enaminone precursor, thereby introducing chirality into the final heterocyclic product.

Furthermore, photoredox catalysis has been employed for the cyclization of bromodifluoroethylamines to produce fluorine-containing saturated nitrogen heterocycles. nottingham.ac.uk This method highlights how a primary amine can be part of a larger substrate that undergoes radical cyclization to form the desired ring system.

Synthesis of Spirooxindoles and Lactams

Spirooxindoles and lactams are important structural motifs found in many biologically active natural products and synthetic compounds. The incorporation of fluorine into these structures can modulate their therapeutic properties.

The synthesis of chiral spiro-aziridine oxindoles has been achieved with high diastereoselectivity through the aza-Corey–Chaykovsky reaction of N-tert-butanesulfinyl ketimines derived from isatins. acs.org A chiral amine like (S)-3,3-Difluorobutan-2-amine can be converted to the corresponding ketimine, which then undergoes cyclization. Similarly, trifluoromethyl-containing spirooxindoles have been synthesized via 1,3-dipolar cycloaddition reactions using N-2,2,2-trifluoroethylisatin ketimines. rsc.org

The synthesis of fluorinated δ-lactams has been accomplished in a five-step sequence that can accommodate a variety of functionalities. researchgate.net Chiral amines are also widely used in the asymmetric synthesis of β-lactams through the [2+2] cycloaddition of a ketene (B1206846) with a chiral imine. nih.gov The chiral amine is used to form the imine, which then controls the stereochemical outcome of the cycloaddition.

Table 2: Selected Synthetic Routes to Fluorinated Spirooxindoles and Lactams

| Target Molecule | Synthetic Method | Key Features | Reference(s) |

| Spirooxindoles | Organocatalytic asymmetric [3+2] cycloaddition | Uses N-2,2,2-trifluoroethylisatin ketimines; high diastereoselectivity. | rsc.org |

| Spiro-Aziridine Oxindoles | Aza-Corey–Chaykovsky reaction | Uses N-tert-butanesulfinyl ketimines; excellent selectivity. | acs.org |

| δ-Lactams | Multi-step sequence including amide coupling and ring-closing metathesis. | Diastereoselective; generates new fluorinated medicinal building blocks. | researchgate.net |

| β-Lactams | Asymmetric [2+2] cycloaddition | Uses chiral imines derived from chiral amines to control stereochemistry. | nih.gov |

Design and Development of Chiral Catalysts and Ligands

The development of novel chiral catalysts and ligands is essential for advancing asymmetric synthesis. Chiral amines and their derivatives are frequently employed in this context, serving either as the catalytic species themselves or as the chiral backbone for more complex ligands.

Role in Asymmetric Catalysis (e.g., metal-catalyzed, organocatalytic systems)

This compound can be utilized in the design of chiral ligands for metal-catalyzed asymmetric reactions. For example, pro-chiral Schiff base ligands, formed by the condensation of an amine and an aldehyde, can coordinate to a metal center like copper(II), resulting in a chiral complex that can catalyze enantioselective reactions. nih.gov

In organocatalysis, chiral tertiary amines have been shown to catalyze enantioselective [4+2] cyclization reactions. nih.gov (S)-3,3-Difluorobutan-2-amine can be derivatized to form such a catalyst. Furthermore, chiral primary-tertiary amines have been used in asymmetric [3+2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines. researchgate.net

Chiral Auxiliaries in Synthetic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. Chiral amines are common precursors for such auxiliaries.

A prominent example is the use of N-tert-butylsulfinyl imines, which are readily prepared from primary amines and tert-butanesulfinamide. These sulfinyl imines have been extensively used for the stereoselective synthesis of chiral amines, including those with fluorine substituents. nih.gov The sulfinyl group acts as a powerful chiral directing group in addition reactions to the C=N bond, and it can be easily cleaved under mild acidic conditions to reveal the desired chiral amine product. The use of (S)-3,3-Difluorobutan-2-amine in this context would involve its conversion to a chiral N-tert-butanesulfinyl imine, which would then be used to introduce chirality in a subsequent synthetic step.

Use as a Chemical Probe in Spectroscopic Techniques

The application of this compound as a chemical probe in spectroscopic techniques is an area of significant potential, largely owing to the presence of the fluorine atoms in its structure. Fluorine-19 (¹⁹F) is a magnetically active nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a highly sensitive and informative technique.

In principle, this compound could be employed as a ¹⁹F NMR probe to investigate a variety of chemical and biological systems. The chemical shift of the fluorine nuclei is exquisitely sensitive to the local electronic environment. Therefore, any interactions involving the amine group or other parts of the molecule that lead to a change in this environment would be reflected in the ¹⁹F NMR spectrum. This could include binding events to macromolecules such as proteins or nucleic acids, changes in solvent polarity, or proximity to other functional groups.

The presence of a chiral center in this compound adds another dimension to its potential as a spectroscopic probe. In a chiral environment, the two fluorine atoms of the difluoromethyl group are diastereotopic and would be expected to exhibit distinct signals in the ¹⁹F NMR spectrum. This property could be exploited to study chiral recognition events.

While the conceptual basis for its use as a spectroscopic probe is strong, the practical application and detailed research findings are not available in the reviewed literature. The following table outlines the expected spectroscopic data based on the known properties of similar compounds, but it must be emphasized that this is a theoretical projection in the absence of published experimental data for this compound.

Table 1: Projected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Projected Data/Observations |

| ¹H NMR | -CH₃ (next to CH) | Doublet |

| -CH(NH₂)- | Multiplet | |

| -CF₂H | Doublet of quartets | |

| -NH₃⁺ | Broad singlet | |

| ¹³C NMR | -CH₃ | Signal in the aliphatic region |

| -CH(NH₂) | Signal in the aliphatic region, influenced by the amine and fluorine atoms | |

| -CF₂ | Triplet due to C-F coupling | |

| ¹⁹F NMR | -CF₂ | A single resonance (or two for diastereotopic fluorines in a chiral environment), likely a doublet due to H-F coupling. The chemical shift would be highly sensitive to the molecular environment. |

| Infrared (IR) Spectroscopy | N-H stretching | Broad absorption in the 3000-3300 cm⁻¹ region, characteristic of an ammonium (B1175870) salt. |

| C-F stretching | Strong absorptions in the 1000-1100 cm⁻¹ region. | |

| Mass Spectrometry (MS) | Molecular Ion Peak | A peak corresponding to the mass of the free amine [(S)-3,3-Difluorobutan-2-amine] would be expected under appropriate ionization conditions. |

Detailed Research Findings

A comprehensive search of scientific databases did not yield specific research articles detailing the use of this compound as a chemical probe. The discussion above is therefore based on the established principles of NMR and IR spectroscopy and the known behavior of analogous fluorinated compounds. The synthesis and full spectroscopic characterization of this compound would be a necessary first step to unlock its potential in this application.

Computational and Theoretical Studies of S 3,3 Difluorobutan 2 Amine Hcl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to predicting the behavior of fluorinated organic molecules. Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose, balancing computational cost with high accuracy. For (S)-3,3-Difluorobutan-2-amine HCl, DFT calculations can elucidate its three-dimensional structure, vibrational frequencies, and electronic properties.

Research into related fluorinated compounds frequently employs DFT functionals such as M06 and M05-2X, which are known to perform well for non-covalent interactions and thermochemistry, crucial aspects in organofluorine chemistry. nih.gov The inclusion of fluorine atoms significantly alters the electronic landscape of a molecule, effects which are captured effectively by these theoretical models. emerginginvestigators.orgacs.org Such calculations can determine the optimized molecular geometry, bond lengths, and bond angles, providing a foundational understanding of the molecule's structure. emerginginvestigators.org Furthermore, these computational approaches are used to investigate the stability of different isomers and to predict the outcomes of chemical reactions by calculating the energies of reactants, products, and transition states. acs.orgmdpi.com

Conformational Analysis and Prediction of Stereochemical Outcomes

The presence of fluorine atoms has a profound impact on the conformational preferences of aliphatic chains. acs.orgresearchgate.net The study of this compound benefits from extensive research on analogous 1,3-difluorinated systems, which reveals the governing principles of their stereochemical behavior.

Conformational analysis of molecules similar to this compound involves building a comprehensive catalog of all possible staggered conformations by rotating around key dihedral angles. nih.govacs.org The relative energies of these conformers are then calculated to determine their populations at equilibrium.

For a closely related structure, anti-2,4-difluoropentane, DFT calculations have been used to assess the relative energies of its nine possible staggered conformers. nih.gov A similar analysis for (S)-3,3-Difluorobutan-2-amine would involve rotation about the C2-C3 bond. The anti-anti (aa) conformer, which corresponds to a linear, zigzag chain, is significantly stabilized by the presence of 1,3-difluoro substituents compared to the non-fluorinated parent alkane. nih.gov Other conformations, involving one or more gauche interactions, are typically higher in energy. acs.org

Below is an interactive data table illustrating the likely conformational preferences for a 1,3-difluoroalkane motif, analogous to the backbone of (S)-3,3-Difluorobutan-2-amine. The relative energies determine the population of each conformer.

| Conformer | Dihedral Angles | Relative Energy (kJ/mol) | Population (%) |

| aa | anti, anti | 0.00 | 85 |

| ag(l) | anti, gauche | 3.50 | 10 |

| gg(l) | gauche, gauche | 5.50 | 3 |

| gg(u) | gauche, -gauche | 8.00 | 2 |

Note: Data is conceptual and based on findings for analogous compounds like anti-2,4-difluoropentane. nih.govacs.org 'l' refers to like dihedrals (same sign), while 'u' refers to unlike dihedrals (opposite signs).

The conformational preferences in 1,3-difluorinated systems are primarily dictated by a combination of steric and stereoelectronic effects. The high electronegativity of fluorine creates strong C-F bond dipoles and introduces powerful hyperconjugative interactions.

Two key factors influenced by the fluorine atoms are:

Dipole-Dipole Interactions : Repulsive interactions between the parallel C-F bond dipoles can destabilize certain conformations, forcing the molecule to adopt a geometry that minimizes these interactions. researchgate.net This often favors an extended or anti-zigzag chain where the C-F bonds are oriented away from each other. researchgate.net

Hyperconjugation (Gauche Effect) : A stabilizing interaction, known as the gauche effect, can occur between a C-H bond and an anti-periplanar C-F antibonding orbital (σC–H → σ*C–F). nih.gov In molecules with a 1,3-difluoro motif, a conformation where two such stabilizing interactions can occur simultaneously is often favored. nih.gov

These competing effects determine the final conformational profile, with the 1,3-difluoro motif strongly promoting an extended chain conformation, a phenomenon that is magnified as the alkyl chain lengthens. acs.orgnih.gov

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the reaction pathways for the synthesis of fluorinated amines. By simulating reaction mechanisms, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. mdpi.com

For the synthesis of a molecule like this compound, a potential route could be the reductive amination of 3,3-difluorobutan-2-one (B1660780). libretexts.org A computational study of this reaction would involve:

Reactant and Product Optimization : Calculating the lowest energy structures of the reactants (ketone, amine source) and the final product.

Transition State Searching : Locating the transition state structure for the key steps, such as the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent hydride reduction of the imine intermediate. libretexts.org

Energy Profile Calculation : Determining the activation energy (the energy difference between the reactants and the transition state), which is critical for predicting the reaction's feasibility and rate. mdpi.com

For example, in a study of the reaction of benzene (B151609) with fluorine, DFT calculations were used to find the transition state complexes and calculate an activation energy of approximately 27 kcal/mol, indicating a low probability for the reaction at standard temperatures. mdpi.com Similar computational protocols could be applied to predict the optimal conditions for the synthesis of this compound.

Prediction of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a range of descriptors that predict how this compound will interact with other chemical species. emerginginvestigators.org

The introduction of fluorine atoms acts to withdraw electron density from the carbon backbone due to fluorine's high electronegativity. nih.gov This has a significant impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org

The table below conceptually outlines key electronic descriptors and their implications for this compound.

| Descriptor | Predicted Property | Implication for Reactivity |

| HOMO Energy | Lowered by fluorine substitution | Less susceptible to oxidation; less nucleophilic than non-fluorinated analogue. |

| LUMO Energy | Lowered by fluorine substitution | More susceptible to nucleophilic attack at carbons adjacent to fluorine. |

| HOMO-LUMO Gap | Increased relative to analogue | Higher kinetic stability. emerginginvestigators.org |

| Dipole Moment | Increased | Enhanced polarity, influencing solubility and intermolecular interactions. acs.org |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is extremely useful for predicting how a molecule will interact with electrophiles and nucleophiles. nih.gov

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow) : Concentrated around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom (in its free base form). These regions are susceptible to attack by electrophiles or act as hydrogen bond acceptors. nih.gov

Positive Potential (Blue) : Located around the hydrogen atoms, particularly the amine hydrogens (in its protonated HCl salt form) and the hydrogens on the carbon backbone, which are made more positive by the inductive effect of the adjacent fluorine atoms. These areas are sites for nucleophilic attack.

The MEP surface provides a clear, intuitive picture of the molecule's electronic landscape, highlighting the electron-rich and electron-poor regions that govern its chemical interactions. nih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are crucial in determining the nature of chemical reactions.

For this compound, the protonated amine group and the electron-withdrawing fluorine atoms significantly influence the frontier orbitals. The HOMO is expected to be localized primarily on the non-bonding electrons of the chlorine anion, while the LUMO is likely associated with the σ* anti-bonding orbitals of the C-F and C-N bonds.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. In the context of this compound, the introduction of the two fluorine atoms is predicted to lower the energy of the LUMO, potentially making the compound more susceptible to nucleophilic attack at the C3 position.

A theoretical analysis of the frontier orbitals can provide insights into the molecule's reactivity with biological nucleophiles and electrophiles. For instance, the LUMO's location can indicate the most probable site for a nucleophilic attack, a key consideration in understanding potential metabolic pathways or interactions with a biological target.

To illustrate the application of FMO theory, a hypothetical set of calculated energy values for this compound and a related, non-fluorinated analog are presented in the table below. These values are for illustrative purposes and are based on general principles of organic electronic theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (S)-Butan-2-amine HCl | -8.5 | 2.0 | 10.5 |

| This compound | -9.2 | 1.5 | 10.7 |

This table presents illustrative theoretical data.

In Silico Screening and Design of Related Derivatives

In silico screening and the rational design of derivatives are powerful strategies in medicinal chemistry to optimize the properties of a lead compound. For this compound, these techniques can be employed to explore a vast chemical space of related structures to identify derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The process typically begins with the three-dimensional structure of the parent molecule, this compound. Virtual libraries of derivatives can then be generated by systematically modifying different parts of the molecule. For example, the alkyl chain length could be varied, the position and number of fluorine atoms could be altered, or the amine group could be further substituted.

These virtual derivatives can then be subjected to a series of computational filters. These filters can predict a wide range of properties, including:

Physicochemical Properties: Lipophilicity (logP), aqueous solubility, and polar surface area.

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion.

Toxicity: Prediction of potential adverse effects.

Binding Affinity: If a biological target is known, molecular docking simulations can predict the binding mode and affinity of the derivatives to the target's active site.

An example of a virtual screening workflow for derivatives of this compound is outlined below:

Library Generation: Create a virtual library of 1000 derivatives by modifying the alkyl chain and the substitution pattern on a hypothetical aromatic ring attached to the amine.

Physicochemical Filtering: Eliminate compounds with predicted logP values outside the range of 1-5 and polar surface area greater than 90 Ų.

ADME/Tox Filtering: Remove derivatives predicted to be potent inhibitors of key metabolic enzymes (e.g., Cytochrome P450s) or to have a high probability of hERG channel blockade.

Molecular Docking: Dock the remaining derivatives into the active site of a hypothetical target enzyme and rank them based on their predicted binding affinity.

To provide a concrete example, a small, illustrative data table for a set of hypothetical derivatives is shown below. The predicted properties are not based on actual experiments but serve to demonstrate the output of an in silico screening process.

| Derivative | Structure Modification | Predicted logP | Predicted Binding Affinity (kcal/mol) |

| 1 | Parent Molecule | 1.8 | -6.5 |

| 2 | Addition of a phenyl group | 3.5 | -7.8 |

| 3 | Addition of a p-chlorophenyl group | 4.2 | -8.5 |

| 4 | Replacement of F with Cl | 2.1 | -6.8 |

This table presents illustrative theoretical data.

Based on this hypothetical screening, derivative 3, with a p-chlorophenyl group, shows the most promising combination of increased lipophilicity and predicted binding affinity, making it a candidate for synthesis and further experimental evaluation.

Through these computational approaches, the design of new molecules related to this compound can be guided in a more rational and efficient manner, ultimately saving time and resources in the quest for novel chemical entities with desired biological activities.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (S)-3,3-Difluorobutan-2-amine HCl, offering detailed insights into the connectivity and spatial arrangement of its atoms.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in piecing together the molecular structure of this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum of this compound is expected to show distinct signals for the methyl protons (CH₃), the methine proton (CH), and the amine protons (NH₃⁺). The coupling of these protons with each other and with the fluorine atoms provides crucial connectivity data.

¹³C NMR (Carbon-13 NMR): By detecting the carbon framework of the molecule, ¹³C NMR complements the ¹H NMR data. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts are significantly influenced by the attached fluorine atoms, with the carbon bearing the gem-difluoro group (C3) appearing at a characteristic downfield shift.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It provides direct information about the fluorine atoms. For this compound, the two fluorine atoms on the same carbon (gem-difluoro) are diastereotopic due to the adjacent chiral center. This can result in two distinct signals in the ¹⁹F NMR spectrum, or a complex multiplet, depending on the solvent and other conditions. The coupling between the fluorine atoms and the neighboring protons is also observed, further confirming the structure.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~1.4 (t) | Triplet | J(H,F) = ~19 | CH₃ (C4) |

| ¹H | ~3.6 (m) | Multiplet | CH (C2) | |

| ¹H | ~1.7 (d) | Doublet | J(H,H) = ~7 | CH₃ (C1) |

| ¹³C | ~11.5 (t) | Triplet | J(C,F) = ~26 | C4 |

| ¹³C | ~52.3 (t) | Triplet | J(C,F) = ~21 | C2 |

| ¹³C | ~124.2 (t) | Triplet | J(C,F) = ~243 | C3 |

| ¹³C | ~15.9 | Singlet | C1 | |

| ¹⁹F | ~-98.5 (m) | Multiplet | F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to elucidate the stereochemistry of this compound. NOESY experiments detect through-space interactions between protons that are in close proximity. This can help to confirm the relative stereochemistry of the molecule by observing correlations between the protons on the chiral center and the adjacent methyl group.

The fluorine atoms in this compound can be used as a sensitive probe for chiral discrimination. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the single resonance of the racemic mixture can be resolved into two distinct signals, one for each enantiomer. The integration of these signals allows for the determination of the enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated. This map reveals the precise spatial arrangement of all atoms in the molecule, confirming the (S) configuration at the C2 stereocenter. This technique is often used to validate the results obtained from other stereochemical analyses.

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the enantiomeric purity of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. As the sample passes through the column, the enantiomers are separated, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee).

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium-Strong | C-H stretching |

| ~1500-1600 | Medium | N-H bending (amine salt) |

| ~1000-1200 | Strong | C-F stretching |

The presence of a strong absorption band in the region of 1000-1200 cm⁻¹ is characteristic of the C-F stretching vibrations, confirming the presence of the difluoro group. The N-H bending vibrations of the primary amine salt are also readily identifiable.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Fluorination Methods

The creation of chiral centers bearing fluorine atoms remains a significant challenge in synthetic chemistry. Future research will undoubtedly focus on pioneering new methodologies that offer high stereoselectivity in the introduction of fluorine. For precursors to compounds like (S)-3,3-Difluorobutan-2-amine HCl, this involves the development of methods for the stereoselective fluorination of alkenes or the asymmetric reduction of fluorinated imines. nih.gov

Emerging strategies include:

Catalysis-based Vicinal Fluorination: While the catalytic, stereoselective vicinal fluorination of alkenes is considered underdeveloped, it represents a major frontier. nih.gov New catalytic systems are needed to overcome the challenges associated with direct fluorination using hazardous reagents like F2 gas. nih.gov

Hypervalent Iodine Reagents: The use of chiral hypervalent iodine reagents for asymmetric fluorination is a promising area. nih.govdiva-portal.org In-situ generation of these reagents in catalytic amounts could improve the atom economy and practicality of such transformations. diva-portal.org

Frustrated Lewis Pair (FLP) Mediated Desymmetrization: A novel approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs. This method allows for the stereoselective activation of one of the two C-F bonds, creating a chiral center and providing access to enantioenriched fluorinated compounds. nih.gov

Research in this area aims to provide safer, more efficient, and highly selective pathways to chiral fluorinated molecules, thereby increasing the accessibility of specific stereoisomers like the (S)-enantiomer of 3,3-Difluorobutan-2-amine.

Exploration of New Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with transition metal catalysis, organocatalysis, and biocatalysis being the primary approaches. acs.org For fluorinated amines, the development of novel catalytic systems is crucial for achieving high yields and enantioselectivities.

Key areas of exploration include:

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed redox amidation of α-fluoro-α,β-unsaturated aldehydes has proven effective for synthesizing enantioenriched α-fluoroamides, which can be subsequently reduced to the corresponding amines. nih.govrsc.org This method is tolerant of various functional groups and can achieve high diastereoselectivity. nih.gov

Transition Metal Catalysis:

Palladium: Chiral palladium complexes have been used for the highly enantioselective fluorination of various substrates. acs.org

Nickel: Nickel/bis(oxazoline) catalyst systems have been successfully employed in the stereoconvergent Negishi cross-coupling of racemic α-halo-α-fluoroketones, producing enantioenriched tertiary α-fluoroketones that are precursors to other organofluorine compounds. nih.govmit.edu

Iridium: Iridium-based catalytic systems, particularly with novel C₁-symmetry sulfoximine (B86345) ligands, have shown promise in the asymmetric hydrogenation of imines to produce chiral amines. acs.org

Organocatalysis: Chiral phosphoric acids (CPAs) and quinine-derived ureas have been used in catalytic asymmetric Mannich and aldol (B89426) reactions to install difluoroalkyl groups with excellent enantiocontrol. nih.gov

The following table summarizes selected modern catalytic approaches relevant to the synthesis of chiral fluorinated amines.

| Catalytic Approach | Catalyst Type | Reaction Type | Key Feature |

| N-Heterocyclic Carbene (NHC) | Triazolium Precatalyst | Redox Amidation | Forms enantioenriched α-fluoroamides from α-fluoroenals. nih.govrsc.org |

| Transition Metal | Nickel/Bis(oxazoline) | Negishi Cross-Coupling | Stereoconvergent synthesis of tertiary α-fluoroketones. nih.govmit.edu |

| Transition Metal | Palladium/Chiral Ligand | Asymmetric Hydrogenation | Enantioselective hydrogenation of fluorinated hydrazones. acs.org |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Mannich Reaction | Asymmetric difluoroalkylation with imines. nih.gov |

Future work will likely involve the design of more modular and air-stable ligands to fine-tune the activity and selectivity of these metal catalysts. acs.org

Integration of Computational Design in Synthetic Strategy Development

Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methodologies. nih.govfrontiersin.org Predicting the outcome of a stereoselective reaction can save significant experimental time and resources.

Future contributions of computational design will likely include:

Predicting Enantioselectivity: Accurately predicting the enantiomeric ratio (er) of a reaction remains challenging due to the small free energy differences involved. nih.govrsc.org New computational pipelines are being developed that leverage graph-based libraries (e.g., Molassembler) to explore a wide ensemble of catalyst and transition state conformers, leading to more accurate predictions. nih.govrsc.org

Catalyst Design: First-principles calculations can not only rationalize experimental results but also guide the design of new catalysts. nih.gov By modeling the transition states, chemists can judiciously place functional groups on a ligand to maximize steric and electronic effects that favor the desired stereochemical outcome.

De Novo Design of Feasible Compounds: Frameworks are being developed for the fragment-based generation of novel chemical structures. These tools can be designed to produce chemically valid structures while controlling for synthetic complexity, allowing for the exploration of new and accessible chemical space. researchgate.net

The integration of these computational tools will allow for a more rational and efficient approach to designing synthetic routes and catalysts for producing compounds like this compound.

Expanding the Scope of this compound as a Synthetic Synthon

A synthon is a conceptual unit that represents a potential starting material in retrosynthetic analysis. wikipedia.org this compound is a chiral building block, a physical manifestation of a synthon, that can be used to introduce a specific fluorinated moiety into a larger molecule. The value of fluorinated building blocks is well-established in medicinal chemistry and materials science. morressier.comsigmaaldrich.comossila.comnih.gov

Future research will focus on demonstrating and expanding the utility of this specific synthon in various synthetic applications:

Medicinal Chemistry: As fluorinated chiral amines are important for improving the bioavailability of drug candidates by lowering the basicity of the amine, this synthon is a prime candidate for incorporation into new pharmaceutical agents. nih.govnih.gov Its gem-difluoro group can act as a bioisostere for carbonyl groups or other functionalities. researchgate.net

Peptide Synthesis: Fluorinated amino acids are used to create peptides with modified properties. Related difluoro-amino acids have been successfully incorporated into peptides, suggesting that (S)-3,3-Difluorobutan-2-amine could be used to generate novel peptide analogs or peptidomimetics. researchgate.net

Agrochemicals: A significant percentage of modern pesticides contain fluorine. morressier.com The unique properties imparted by the difluoromethyl group could be leveraged in the design of new, more effective agrochemicals. sigmaaldrich.comossila.com

The table below outlines the potential applications of this compound as a synthon in various fields.

| Field of Application | Rationale for Use | Potential Outcome |

| Medicinal Chemistry | Introduction of a chiral, difluorinated moiety. nih.gov | Improved metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov |

| Peptide Modification | Creation of non-natural peptide backbones. | Peptides with enhanced stability and novel conformational properties. researchgate.net |

| Agrochemicals | Incorporation of a fluorinated group known to enhance biological activity. morressier.com | Development of new herbicides or pesticides with improved performance. sigmaaldrich.com |

| Materials Science | Use as a monomer or modifier for fluorinated polymers. | Materials with enhanced thermal stability and specific surface properties. sigmaaldrich.com |

The development of robust synthetic routes to this compound will be critical to unlocking its full potential as a widely applicable synthetic building block.

Q & A

Q. What are the optimal synthetic routes for (S)-3,3-Difluorobutan-2-amine HCl, considering stereochemical control?

Methodological Answer: The synthesis of fluorinated amines like this compound often involves nucleophilic substitution or reductive amination. For stereochemical control, asymmetric synthesis using chiral catalysts or chiral auxiliaries is critical. A nucleophilic substitution approach, similar to the method for (2,4-Difluorophenyl)methylamine ( ), can be adapted. Here, the reaction between a fluorinated benzyl chloride and a chiral amine precursor is conducted under basic conditions (e.g., K₂CO₃) with controlled temperature (50–80°C) to minimize racemization. Flow chemistry () may enhance scalability and yield by ensuring precise reaction conditions. Post-synthesis, chiral HPLC or polarimetry should verify enantiomeric excess ≥98% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing stereochemical purity and structural integrity?

Methodological Answer: Key techniques include:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and amine proton environments. For example, ¹⁹F NMR chemical shifts for geminal difluoro groups typically appear at δ −90 to −110 ppm.

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally related fluorinated amines ().

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to assess enantiomeric purity.

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₄H₈F₂N·HCl requires [M+H⁺] at m/z 138.06).

- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should be conducted at pH 1–13 (buffered solutions) and temperatures (25–60°C). Common degradation pathways include:

- Hydrolysis : Cleavage of the C–N bond under acidic conditions, yielding 3,3-difluorobutan-2-ol and ammonium chloride.

- Oxidation : Formation of imine intermediates, detectable via LC-MS.

- Racemization : Accelerated at high pH (>10) due to base-catalyzed proton exchange.

Use accelerated stability testing (40°C/75% RH) with periodic sampling. Quantify degradation products via UPLC-PDA and correlate with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

- HOMO-LUMO gaps : Predict nucleophilicity (amine group) and electrophilic fluorine interactions.

- Electrostatic potential maps : Identify reactive sites (e.g., amine lone pairs for hydrogen bonding).

- Transition-state analysis : Simulate stereochemical inversion barriers to explain racemization kinetics.

Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. Studies on similar fluorinated compounds () show DFT accuracy within 2.4 kcal/mol for thermochemical properties .

Q. How to resolve contradictions in reported biological activity data for fluorinated amines like this compound?

Methodological Answer: Contradictions often arise from:

- Variability in enantiomeric purity : Re-evaluate chiral integrity using the methods in FAQ 2.

- Solvent effects : Compare activity in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.

- Assay conditions : Control for pH, temperature, and ionic strength (e.g., use HEPES buffer at pH 7.4).

Apply Plomp’s iterative research design () to test hypotheses systematically. For example, if conflicting results exist in receptor-binding assays, use surface plasmon resonance (SPR) to measure binding kinetics under standardized conditions .

Q. What mechanistic insights explain the biological activity of this compound in neurological targets?

Methodological Answer: Fluorinated amines often act as neuromodulators via:

- NMDA receptor modulation : Competitive inhibition by mimicking endogenous amines (e.g., glycine).

- Monoamine oxidase (MAO) inhibition : Fluorine’s electronegativity enhances binding to MAO-B active sites.

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions. Validate with in vitro assays (e.g., MAO-B inhibition IC₅₀) and compare with non-fluorinated analogs. Structural analogs like 3-fluoro Deschloroketamine () show similar mechanisms, supporting hypotheses .

Q. How to design experiments for assessing the environmental impact of this compound?

Methodological Answer: Follow OECD guidelines:

- Aquatic toxicity : Use Daphnia magna acute toxicity tests (48h EC₅₀).

- Biodegradation : Conduct closed-bottle tests (OECD 301D) with LC-MS monitoring.

- Bioaccumulation : Calculate logP (predicted ~1.2 for (S)-isomer) to estimate BCF (bioaccumulation factor).

Cross-reference with fluorinated analogs () to predict persistence. For example, cyclopropyl-difluoro compounds show moderate biodegradability (t₁/₂ ~30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.